4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with phenol in the presence of a base.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety with the thiadiazole derivative through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a trifluoromethyl group instead of a phenoxypropyl group, leading to different chemical properties and biological activities.
4-(2-nitrophenoxy)benzamide: Similar structure but with a different substitution pattern on the benzamide moiety, affecting its reactivity and applications.
Properties
IUPAC Name |
4-nitro-N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-15(26-14-6-4-3-5-7-14)17-20-21-18(27-17)19-16(23)12-8-10-13(11-9-12)22(24)25/h3-11,15H,2H2,1H3,(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPHWENWRYJJSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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